molecular formula C10H18ClNO2 B1403442 Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride CAS No. 1419101-33-9

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride

Cat. No. B1403442
M. Wt: 219.71 g/mol
InChI Key: UOFBYUYFCIVCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride (EOCH) is an organic compound that has been used in a variety of scientific research applications. It has been used as an inhibitor in biochemistry and physiology experiments, as well as a catalyst in organic synthesis. EOCH has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Indolizidines and Piclavine A : The derivative of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride can be synthesized from diethyl L-glutamate hydrochloride. This process includes several transformations, ultimately leading to compounds like piclavine A and indolizidine 209D (Jefford, Sienkiewicz, & Thornton, 1995).

  • Formation of 5-Amino-1H-pyrrole-2-carboxylates : A study described an iodine-catalyzed cycloaddition reaction involving ethyl glycinate hydrochloride, leading to the synthesis of structurally diverse pyrrole-2-carboxylate derivatives, a process confirming the versatility of such compounds in chemical synthesis (Wang, Su, Wang, & Luo, 2020).

  • Preparation of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : This study involves the synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, indicating the application of this class of compounds in creating complex heterocyclic structures (Won-Jun et al., 1994).

Medicinal Chemistry and Bioevaluation

  • Antimalarial Activities of Derivatives : Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, related to the core structure of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, were prepared and evaluated for their antimalarial activities, highlighting the potential medical application of these compounds (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

  • Antimicrobial Agents from Pyrrole Derivatives : Research focused on designing and synthesizing new derivatives of pyrrole, which included modifying elements of the ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride structure, showed promising results as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Computational and Theoretical Studies

  • Computational Study of Pyrrole Derivatives : A study provided insights into the molecular structure and theoretical analysis of derivatives of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, enhancing the understanding of their chemical behavior and potential applications (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFBYUYFCIVCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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